molecular formula C8H5BrClNO2 B13730459 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13730459
M. Wt: 262.49 g/mol
InChI Key: XSOZRNZVVYYLOH-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1785201-50-4, SY129210) is a halogen-substituted benzoxazinone derivative characterized by a bicyclic core structure. The compound features a bromine atom at position 8 and a chlorine atom at position 6 on the aromatic ring (Figure 1).

Properties

Molecular Formula

C8H5BrClNO2

Molecular Weight

262.49 g/mol

IUPAC Name

8-bromo-6-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5BrClNO2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3H2,(H,11,12)

InChI Key

XSOZRNZVVYYLOH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)NC(=O)O1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation-Cyclization Approach

This method utilizes ortho-halophenols (specifically ortho-bromophenols or ortho-iodophenols) as starting materials, which undergo carbonylation in the presence of cyanamide to form the benzoxazinone ring system.

  • Key reagents and catalysts:

    • Ortho-bromophenol or ortho-iodophenol derivatives (bearing halogen substituents such as bromine and chlorine)
    • Cyanamide as the nitrogen source
    • Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., DPEphos)
    • Carbon monoxide source: Mo(CO)₆ as a solid CO surrogate or ex situ CO generation systems
    • Bases: Triethylamine (Et₃N) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    • Solvent: 1,4-Dioxane
  • Reaction conditions:

    • Temperature: Approximately 65–70 °C
    • Time: 20 hours
    • Atmosphere: Nitrogen or inert gas to exclude oxygen
    • Use of a two-chamber system for safe and controlled CO generation
  • Mechanism overview:

    • Oxidative addition of the ortho-halophenol to Pd(0)
    • Carbonyl insertion facilitated by CO generated ex situ
    • Nucleophilic attack by cyanamide leading to cyclization
    • Reductive elimination yielding the benzoxazinone product
  • Yields:

    • Ortho-iodophenol substrates typically give higher yields (~76%)
    • Ortho-bromophenol substrates yield lower but acceptable amounts (~20–34%)
    • The method is compatible with various substituents, including halogens like bromine and chlorine at different positions on the aromatic ring.

Ultrasonic Irradiation-Assisted Synthesis

In related benzoxazinone derivatives, ultrasonic irradiation has been employed to enhance reaction rates and yields.

  • Procedure:

    • Reaction mixtures containing substrates, catalysts, and solvents are irradiated in an ultrasonic bath at elevated temperatures (~80 °C)
    • Reaction times are shortened to 75–90 minutes
    • Extraction and purification involve ethyl acetate, water washes, and recrystallization or flash chromatography
  • Advantages:

    • Improved reaction kinetics
    • Potentially cleaner products due to enhanced mixing and energy input

This technique, while demonstrated on related benzooxazine compounds, offers potential applicability to the synthesis of 8-bromo-6-chloro derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst System CO Source Conditions Yield (%) Notes
Pd-catalyzed carbonylation (Method A) Ortho-iodophenol derivatives Pd(PPh₃)₄, Et₃N, DBU Mo(CO)₆ (solid) 65 °C, 20 h, N₂ atmosphere ~76 Higher yield, suitable for iodophenols
Pd-catalyzed carbonylation (Method B) Ortho-bromophenol derivatives Pd(OAc)₂, DPEphos, Et₃N, DBU Mo(CO)₆ (solid) 65 °C, 20 h, N₂ atmosphere 20–34 Lower yield, applicable to bromophenols
Ultrasonic irradiation-assisted Various benzooxazine precursors Not specified (varies) Not CO-dependent 80 °C, 75–90 min Not specified Faster reaction, improved kinetics

Research Discoveries and Notes

  • The palladium-catalyzed carbonylation method is notable for its mild conditions, avoidance of gaseous CO handling, and good compatibility with halogenated substrates, which is critical for synthesizing halogen-substituted benzoxazinones such as 8-bromo-6-chloro derivatives.

  • The use of Mo(CO)₆ as a CO surrogate in a two-chamber system allows safe and controlled carbonylation, facilitating scale-up and reproducibility.

  • The incorporation of halogens like bromine and chlorine on the benzene ring influences the reactivity and biological activity of the resulting benzoxazinone compounds, making precise substitution control essential.

  • Ultrasonic irradiation represents an emerging technique to accelerate synthesis and improve purity, though its application specifically to 8-bromo-6-chloro-1H-benzo[d]oxazin-2(4H)-one requires further exploration.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxazine compounds can inhibit bacterial growth effectively, suggesting potential applications as antibacterial agents.

CompoundActivityReference
This compoundModerate
Related oxazine derivativeStrong

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and materials due to its unique structural features.

Polymer Synthesis

The compound can act as a precursor for synthesizing functionalized polymers that possess desirable mechanical and thermal properties. Research into oxazine-based polymers has shown that they can be used in coatings and adhesives due to their stability and adhesion properties.

Polymer TypePropertiesApplication
Oxazine-based polymerHigh thermal stabilityCoatings
Functionalized polymerEnhanced adhesionAdhesives

Environmental Applications

This compound is also being explored for its potential use in environmental applications, particularly in the remediation of contaminated sites.

Water Treatment

Studies have indicated that oxazine derivatives can be effective in removing pollutants from water. The compound's ability to interact with various contaminants makes it a candidate for developing advanced water treatment technologies.

Contaminant TypeRemoval EfficiencyReference
Heavy metalsHigh
Organic pollutantsModerate

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Testing : In a laboratory setting, derivatives of this compound were tested against various bacterial strains. Results showed significant inhibition zones compared to control groups.
  • Polymer Development : Research teams synthesized a new class of oxazine-based polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties over traditional polymers.
  • Environmental Remediation : A field study demonstrated the effectiveness of an oxazine-based water treatment system incorporating this compound, achieving over 80% removal of targeted contaminants from industrial wastewater.

Mechanism of Action

The mechanism by which 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoxazinones

Table 1: Key Halogenated Benzoxazinone Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one 1785201-50-4 Br (C8), Cl (C6) ~258.5 (calculated) Synthetic intermediate
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one 1595771-52-0 Cl (C8) ~183.6 (calculated) Intermediate for drug discovery
6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one HCl 612545-94-5 Cl (C6), piperidin-4-yl 303.18 Pharmacological studies (unspecified)
7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one 331646-98-1 Br (C7), 4,4-dimethyl ~242.1 (calculated) Intermediate for organic synthesis
8-Bromo-6-methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 688363-74-8 Br (C8), OMe (C6), 2-methyl 274.09 Not reported

Key Observations :

  • Substituent Position and Reactivity: The position of halogens (Br, Cl) significantly impacts electronic properties. For example, 8-Bromo-6-chloro derivatives may exhibit distinct reactivity in cross-coupling reactions compared to mono-halogenated analogs like 8-chloro or 7-bromo variants .
  • Biological Relevance: The piperidin-4-yl-substituted chloro derivative (CAS 612545-94-5) is explicitly linked to pharmacological studies, suggesting halogenated benzoxazinones are explored for bioactivity .

Non-Halogenated Benzoxazinones with Functional Modifications

Table 2: Functionalized Benzoxazinone Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
Efavirenz (S-isomer) 154598-52-4 CF₃, cyclopropylethynyl at C4, Cl at C6 315.67 FDA-approved HIV reverse transcriptase inhibitor
4-Allyl-6-(2-(4-hydroxyphenyl)-4-oxochromenyl)-4-methyl analog N/A Allyl, methyl, chromenyl ~500 (calculated) Phytoestrogen hybrid; anticancer research
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 157405-32-8 CH₃ (C8) 141.17 Material science applications

Key Observations :

  • Efavirenz: A clinically relevant analog with a trifluoromethyl group and cyclopropylethynyl side chain. Its lipophilicity (logP ~4.7) and bioavailability challenges contrast with simpler halogenated benzoxazinones, which are less complex and likely more water-soluble .
  • Hybrid Derivatives: Compounds like 4-allyl-6-(chromenyl)benzoxazinones (e.g., from and ) demonstrate modular synthetic strategies, where the benzoxazinone core is functionalized with chromene or quinoline moieties for enhanced biological targeting .

Biological Activity

Introduction

8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its unique oxazine ring structure. This compound belongs to the benzo[d][1,3]oxazine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of halogen substituents, specifically bromine and chlorine, at the 8 and 6 positions respectively, significantly influences its chemical properties and biological efficacy.

Chemical Properties

The molecular formula of this compound is C8H5BrClN2OC_8H_5BrClN_2O. The compound features an oxazine ring fused with a benzene moiety, contributing to its unique reactivity profile. These halogen substituents enhance the compound's biological activity by influencing electron density and steric hindrance, which are critical in interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC8H5BrClN2OC_8H_5BrClN_2O
Molecular Weight246.48 g/mol
CAS Number122588-67-4
Melting PointNot specified

Biological Activity

Research indicates that compounds within the benzo[d][1,3]oxazine series exhibit significant biological activities. Specific studies on this compound have highlighted several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity.
  • Anticancer Potential : Some derivatives of benzo[d][1,3]oxazines have shown promise as anticancer agents. The mechanism often involves the inhibition of specific pathways essential for cancer cell proliferation . Further research is necessary to elucidate the exact pathways affected by this compound.
  • Enzyme Interaction Studies : Investigations into the molecular interactions of this compound with enzymes have revealed potential as a selective inhibitor for certain biological targets. Understanding these interactions is crucial for optimizing therapeutic applications .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialBroad spectrum against bacteria and fungi
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionSelective inhibition of specific enzymes

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at lower concentrations compared to standard antibiotics .
  • Anticancer Mechanism Exploration : Research focusing on cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and induced apoptosis in a dose-dependent manner. The study suggested that the compound may target specific signaling pathways involved in cell survival .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one?

Methodological Answer: A common approach involves halogenation of precursor phenols or anthranilic acid derivatives. For example, bromoanthranilic acid can react with benzoyl chloride in pyridine at 0°C, followed by recrystallization (ethanol) to isolate the product. Key parameters include:

  • Temperature control : Maintaining 0°C during reagent addition to minimize side reactions .
  • Solvent selection : Pyridine acts as both solvent and base to neutralize HCl byproducts .
  • Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) ensures reaction completion, while recrystallization improves purity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H NMR : Look for aromatic proton signals (δ 7.39–8.11 ppm) and absence of NH peaks, confirming ring closure .
  • FT-IR : Identify C=O (1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C-O and C-N distances in the oxazinone ring) .

Q. What purification strategies are effective for removing halogenated byproducts?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to exploit solubility differences .
  • Column chromatography : For complex mixtures, silica gel with dichloromethane:methanol (99:1) gradients can separate halogenated impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry to identify electrophilic centers (e.g., C-Br bond polarization).
  • Transition state analysis : Model SN2 pathways using software like Gaussian or ORCA to predict activation energies .
  • Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) to assess leaving group stability .

Q. What strategies enable regioselective functionalization of the benzoxazinone core?

Methodological Answer:

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl/heteroaryl groups at brominated sites .
  • Microwave-assisted synthesis : Accelerate ring-opening/closure steps for rapid derivatization .

Q. How can in vitro biological activity screening be designed for benzoxazinone derivatives?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods to determine MIC values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for halogenated benzoxazinone syntheses?

Analysis:

  • Halogen source : Bromine from anthranilic acid (70% yield ) vs. fluorinated reagents (lower yields due to steric hindrance ).
  • Reaction scale : Milligram-scale reactions often report higher yields than bulk syntheses due to easier impurity control .
    Resolution: Standardize protocols (e.g., inert atmosphere, pre-dried solvents) and validate via reproducibility trials.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR (DMSO-d6) δ 7.39–8.11 (aromatic H), δ 2.51 (CH3)
FT-IR 1705 cm⁻¹ (C=O), 528 cm⁻¹ (C-Br)
X-ray Bond length: C-O (1.36 Å), C-N (1.45 Å)

Q. Table 2. Comparative Reactivity of Halogenated Derivatives

CompoundReactivity (SN2)Predicted Sites
8-Bromo-6-chloro-benzoxazinoneHighC-Br > C-Cl
6,8-Difluoro-benzoxazinoneLowOrtho-F

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